molecular formula C19H22Cl2N2O3 B2770476 Cycloheptyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 295344-39-7

Cycloheptyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2770476
CAS No.: 295344-39-7
M. Wt: 397.3
InChI Key: AGRPSXWHMDRNFP-UHFFFAOYSA-N
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Description

Cycloheptyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, urea/thiourea, and β-keto esters. This compound features a 3,4-dichlorophenyl substituent at the C4 position and a cycloheptyl ester group at C5, distinguishing it from common DHPM analogs. DHPMs are pharmacologically significant, with reported activities including antimicrobial, anticancer, and enzyme inhibition (e.g., thymidine phosphorylase) . The bulky cycloheptyl ester may influence solubility and metabolic stability compared to smaller esters like ethyl or methyl .

Properties

IUPAC Name

cycloheptyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O3/c1-11-16(18(24)26-13-6-4-2-3-5-7-13)17(23-19(25)22-11)12-8-9-14(20)15(21)10-12/h8-10,13,17H,2-7H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRPSXWHMDRNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cycloheptyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C19H22Cl2N2O3
  • Molecular Weight : 389.30 g/mol
  • CAS Number : 303774-81-4

Synthesis

The synthesis of this compound typically involves the Biginelli reaction, a well-known multi-component reaction that combines aldehydes, urea, and β-keto esters. This process yields various dihydropyrimidinone derivatives that exhibit significant biological activity.

Biological Activity Overview

This compound has been studied for several biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of tetrahydropyrimidines possess antimicrobial properties against a range of bacteria and fungi. Studies have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Antiviral Properties : Some studies suggest that tetrahydropyrimidine derivatives can inhibit viral replication. This compound has shown potential in antiviral assays against specific viral strains.
  • Calcium Channel Modulation : Certain dihydropyrimidinones have been identified as calcium channel modulators, which could be beneficial in treating cardiovascular diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialInhibitory effects on Gram-positive/negative bacteriaKumarasamy et al., 2017
AntiviralPotential inhibition of viral replicationJagdale et al., 2020
Calcium Channel ModulationModulation effects observed in vitroBukane & Jagdale, 2021

Detailed Findings

  • Antimicrobial Studies :
    • A study conducted by Kumarasamy et al. (2017) demonstrated that tetrahydropyrimidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be low, indicating high potency.
  • Antiviral Evaluation :
    • Jagdale et al. (2020) explored the antiviral potential of various tetrahydropyrimidines and found that cycloheptyl derivatives showed promising results in inhibiting viral replication in cell cultures. The mechanism of action was suggested to involve interference with viral entry or replication processes.
  • Calcium Channel Studies :
    • Research by Bukane & Jagdale (2021) highlighted the calcium channel modulation properties of dihydropyrimidinones. The study indicated that these compounds could alter calcium influx in cardiac cells, suggesting potential therapeutic applications in cardiovascular diseases.

Scientific Research Applications

Chemical Synthesis and Applications

1. Building Block for Synthesis:
Cycloheptyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a fundamental building block in the synthesis of more complex molecules. Its structure allows for various chemical modifications that can lead to derivatives with enhanced properties or activities.

2. Reaction Pathways:
The compound can undergo multiple reactions including:

  • Oxidation: Leading to the formation of carboxylic acids or ketones.
  • Reduction: Converting ketone groups to alcohols.
  • Substitution Reactions: Such as halogenation or nitration on the aromatic ring .

Table 1: Summary of Chemical Reactions

Reaction TypeExample ProductsCommon Reagents
OxidationCarboxylic acids, KetonesKMnO4, CrO3
ReductionAlcoholsNaBH4, LiAlH4
SubstitutionHalogenated derivativesCl2, Br2 (with Fe catalyst)

Biological Applications

1. Antimicrobial Activity:
Research indicates that this compound exhibits potential antimicrobial properties. Studies have shown its efficacy against various bacterial strains .

2. Anticancer Properties:
The compound has been investigated for its anticancer effects. Its mechanism of action may involve the inhibition of specific enzymes related to cell proliferation. This makes it a candidate for further development in cancer therapeutics .

Case Study: Anticancer Activity
In a study focusing on similar tetrahydropyrimidine derivatives, researchers observed significant cytotoxicity against cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Medical Applications

1. Neurological Disorders:
There is ongoing research into the therapeutic potential of this compound in treating neurological disorders. Its ability to interact with neurotransmitter systems suggests possible applications in neuropharmacology .

2. Antitubercular Activity:
The compound has been noted for its antitubercular properties against Mycobacterium tuberculosis. This makes it a promising candidate for developing new treatments for tuberculosis .

Summary of Research Findings

The exploration of this compound reveals its multifaceted applications across various scientific domains:

  • Chemistry: As a versatile building block and reactive intermediate.
  • Biology: Exhibiting antimicrobial and anticancer activities.
  • Medicine: Potential applications in treating neurological disorders and tuberculosis.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 3,4-dichlorophenyl group in the target compound contrasts with substituents in analogs (Table 1):

  • Methyl 4-(2,6-dichlorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate (2,6-diCl): Exhibits thymidine phosphorylase inhibition (IC₅₀ = 15.4 µM) .
  • Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate: The electron-withdrawing cyano group may reduce ring electron density, affecting antioxidant activity (IC₅₀ = 0.6 mg/mL for diphenylpicrylhydrazyl scavenging) .
  • Methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate : The polar hydroxyl group improves solubility but may reduce cell permeability compared to lipophilic chloro substituents .
Ester Group Modifications

The cycloheptyl ester in the target compound differs from smaller esters in analogs (Table 2):

  • Ethyl/Methyl Esters : Common in DHPMs (e.g., Ethyl 4-(p-tolyl)-DHPM ). Smaller esters improve aqueous solubility but may reduce metabolic stability.
  • Cycloheptyl Ester: The large, hydrophobic cycloheptyl group likely enhances logP values, favoring blood-brain barrier penetration but reducing solubility. No direct activity data exists, but analogs with bulky esters (e.g., trifluoromethylphenyl ) show improved target engagement.

Table 2. Ester Group Impact on Physicochemical Properties

Compound Ester Group logP (Predicted) Solubility (mg/mL) Reference
Target Compound Cycloheptyl ~4.2 <0.1 (estimated)
Ethyl 4-(p-tolyl)-DHPM Ethyl ~2.8 1.5
Isopropyl 4-(3,4-diOMe-phenyl)-DHPM Isopropyl ~3.5 0.3
Thioxo vs. Oxo Derivatives

Replacing the 2-oxo group with 2-thioxo (e.g., Ethyl 4-(4-cyanophenyl)-2-thioxo-DHPM ) introduces hydrogen-bonding variability. Thioxo derivatives often exhibit enhanced antioxidant activity due to sulfur’s radical scavenging capacity, whereas oxo analogs may prioritize enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Cycloheptyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

  • Methodology : The compound can be synthesized via multi-step reactions, including:

  • Step 1 : Condensation of substituted benzaldehyde derivatives (e.g., 3,4-dichlorobenzaldehyde) with β-keto esters (e.g., methyl/ethyl acetoacetate) in the presence of urea or thiourea under reflux conditions.
  • Step 2 : Cyclization under acidic or basic conditions to form the tetrahydropyrimidine core.
  • Step 3 : Esterification or transesterification to introduce the cycloheptyl group.
  • Key Conditions : Solvent selection (e.g., ethanol, DMF), temperature control (60–100°C), and catalyst optimization (e.g., HCl, p-TsOH) are critical for yield enhancement .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Analytical Techniques :

  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients.
  • NMR Spectroscopy : Confirm substitution patterns (e.g., 3,4-dichlorophenyl protons at δ 7.2–7.8 ppm; cycloheptyl protons at δ 1.5–2.1 ppm).
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS: [M+H]+ expected at ~450–460 m/z).
  • X-ray Crystallography : Resolve conformational details (e.g., chair vs. boat conformation of the tetrahydropyrimidine ring) .

Q. What in vitro biological assays are suitable for preliminary activity screening?

  • Assay Design :

  • Enzyme Inhibition : Test against thymidine phosphorylase (TP) using fluorometric assays with 5-fluoro-2’-deoxyuridine as a substrate; IC50 values <1 µM indicate potency .
  • Antimicrobial Activity : Employ broth microdilution assays (MIC determination) against Staphylococcus aureus or Escherichia coli .
  • Cytotoxicity : Use MTT assays on HEK-293 or HeLa cells to assess selectivity (IC50 >100 µM for non-toxic profiles) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., IC50 variability) be resolved?

  • Troubleshooting Steps :

  • Assay Reproducibility : Validate protocols across multiple labs; control for variables like solvent (DMSO concentration ≤1%).
  • Structural Confirmation : Re-examine compound integrity via XRD or 2D-NMR to rule out decomposition or polymorphism.
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to TP active sites .

Q. What strategies optimize regioselectivity in the Biginelli reaction for analogous tetrahydropyrimidines?

  • Approaches :

  • Catalyst Screening : Use Lewis acids (e.g., Yb(OTf)3) to direct cyclization toward the 1,2,3,4-tetrahydropyrimidine scaffold.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 12 hours) and improve yield (85–92%) .

Q. How do substituents (e.g., 3,4-dichlorophenyl vs. 4-ethoxyphenyl) influence conformational stability?

  • Experimental Insights :

  • XRD Data : Bulky 3,4-dichlorophenyl groups induce steric strain, favoring boat conformations in the tetrahydropyrimidine ring.
  • DFT Calculations : Compare energy barriers for ring puckering using Gaussian09 at the B3LYP/6-31G(d) level .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Crystallization Protocols :

  • Solvent Pairing : Use slow evaporation with chloroform/methanol (9:1 v/v) to obtain single crystals.
  • Temperature Gradients : Gradual cooling from 50°C to 4°C minimizes disorder.
  • Software Tools : Refine structures using SHELXL (R-factor <0.05) and visualize with ORTEP-3 .

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